Dichlorobis(tri-o-tolylphosphine)palladium(II)
Overview
Description
Dichlorobis(tri-o-tolylphosphine)palladium(II) is a catalyst that has been employed for various studies . It has been used in the reaction of tributyltin enolates, prepared in situ from tributyltin methoxide and enol acetates, with aryl bromides . It has also been used in the coupling reaction of aryl bromides with vinylic acetates .
Synthesis Analysis
The synthesis of Dichlorobis(tri-o-tolylphosphine)palladium(II) involves several steps. It is used in reactions such as Buchwald-Hartwig Cross Coupling, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Molecular Structure Analysis
The molecular structure of Dichlorobis(tri-o-tolylphosphine)palladium(II) is represented by the linear formula: [(CH3C6H4)3P]2PdCl2 . The molecular weight is 786.06 .Chemical Reactions Analysis
Dichlorobis(tri-o-tolylphosphine)palladium(II) is used in various chemical reactions. It is used in the reaction of tributyltin enolates, prepared in situ from tributyltin methoxide and enol acetates, with aryl bromides . It is also used in the coupling reaction of aryl bromides with vinylic acetates .Physical and Chemical Properties Analysis
Dichlorobis(tri-o-tolylphosphine)palladium(II) is a solid substance . It has a melting point of 280°C (dec.) . The SMILES string representation is Cl[Pd]Cl.Cc1ccccc1P(c2ccccc2C)c3ccccc3C.Cc4ccccc4P(c5ccccc5C)c6ccccc6C .Scientific Research Applications
Catalytic Applications
- Organic Synthesis : It catalyzes the displacement of aryl halide by tin analogs of Reformatsky Reagent, aiding in the production of ethyl arylacetates (Kosugi, Negishi, Kameyama, & Migita, 1985).
- Cross-Coupling Reactions : The compound acts as a catalyst in cross-coupling reactions, particularly for aryl iodides, bromides, and triflates with indium- and related alkylating reagents. It is noted for its efficiency and recyclability (Talhami, Penn, Jaber, Hamza, & Blum, 2006).
- Reductive N-Heterocyclization : It effectively catalyzes the transformation of N-(2-nitrobenzylidene)amines into 2H-indazole derivatives (Akazome, Kondo, & Watanabe, 1991).
- Suzuki–Miyaura Cross-Coupling : This complex is used in Suzuki–Miyaura cross-coupling of various organic compounds, demonstrating its versatility in organic chemistry (Mphahlele & Oyeyiola, 2011).
Chemical Interactions and Properties
- Kinetic and Equilibrium Studies : The reaction kinetics and equilibrium with other compounds like bis(trifluoroacetylacetonato)palladium(II) have been explored, shedding light on its chemical behavior (Matsumoto & Kawaguchi, 1981).
- Stable Depot Forms : Dichloro-bis(aminophosphine) complexes of palladium, derived from this compound, have been identified as stable depot forms of palladium nanoparticles, useful in Suzuki-Miyaura catalysis with excellent functional group tolerance (Bolliger & Frech, 2010).
Other Applications
- Organometallic Polymers : It has been used in the synthesis of polymetallaynes, contributing to the development of organometallic polymers with specific properties (Fratoddi, Battocchio, Groia, & Russo, 2007).
- Palladium-Mediated Reactions : Its role in palladium-mediated oxidative homocoupling and other reactions has been investigated, demonstrating its utility in synthesizing specific carbohydrate derivatives (Roy, Das, Hernandez-Mateo, Santoyo-González, & Gan, 2001).
Mechanism of Action
Target of Action
Dichlorobis(tri-o-tolylphosphine)palladium(II) primarily targets carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in organic compounds . These bonds play a crucial role in the structure and function of many organic molecules.
Mode of Action
Dichlorobis(tri-o-tolylphosphine)palladium(II) interacts with its targets by acting as a catalyst in various organic transformations . As a catalyst, it facilitates the reaction without being consumed, allowing it to continue to interact with its targets.
Biochemical Pathways
Dichlorobis(tri-o-tolylphosphine)palladium(II) affects several biochemical pathways, particularly those involving cross-coupling reactions such as the Stille reaction . These reactions result in the formation of new C-C and C-N bonds, which can lead to the synthesis of complex organic compounds.
Result of Action
The action of Dichlorobis(tri-o-tolylphosphine)palladium(II) results in the formation of new C-C and C-N bonds . This can lead to the synthesis of complex organic compounds, including those with potential pharmaceutical applications.
Action Environment
The action of Dichlorobis(tri-o-tolylphosphine)palladium(II) is influenced by various environmental factors. For instance, the reaction temperature can affect the rate and efficiency of the catalysis . Additionally, the presence of other reactants can influence the selectivity of the reaction. The stability of Dichlorobis(tri-o-tolylphosphine)palladium(II) under different environmental conditions is an important factor in its efficacy as a catalyst.
Safety and Hazards
Dichlorobis(tri-o-tolylphosphine)palladium(II) may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection . If it comes in contact with the skin, it is advised to wash with plenty of soap and water . If it comes in contact with the eyes, it is advised to rinse cautiously with water for several minutes .
Future Directions
The future directions of Dichlorobis(tri-o-tolylphosphine)palladium(II) involve its continued use in various chemical reactions . Its role as a catalyst in reactions such as Buchwald-Hartwig Cross Coupling, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling, suggests its potential for further exploration in these areas .
Biochemical Analysis
Biochemical Properties
Dichlorobis(tri-o-tolylphosphine)palladium(II) plays a significant role in biochemical reactions. It is employed as a catalyst in various organic transformations, particularly in cross-coupling reactions
Molecular Mechanism
The molecular mechanism of Dichlorobis(tri-o-tolylphosphine)palladium(II) is primarily through its role as a catalyst in C-C and C-N coupling reactions . It facilitates carbon-carbon bond formation in the reaction of tributyltin enolates, prepared in situ from tributyltin methoxide and enol acetates, with aryl bromides .
Properties
IUPAC Name |
dichloropalladium;tris(2-methylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H21P.2ClH.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYPIDNRISCWQY-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.Cl[Pd]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42Cl2P2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40691-33-6 | |
Record name | ortho-tolyl-phosphine-palladium-chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main catalytic applications of Dichlorobis(tri-o-tolylphosphine)palladium(II)?
A1: Dichlorobis(tri-o-tolylphosphine)palladium(II) is a versatile catalyst used in various carbon-carbon bond formation reactions. The research paper highlights its effectiveness in the following reactions []:
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